Pyribenzoxim
Overview
Description
Pyribenzoxim is a post-emergence herbicide developed by LG Chemical Ltd in 1997. It is known for its effectiveness against barnyard grass and other weeds at low application rates. The compound is classified as a pyrimidinyloxybenzoic acid herbicide and functions as an acetolactate synthase inhibitor, interfering with the biosynthesis of branched-chain amino acids .
Mechanism of Action
Target of Action
Pyribenzoxim primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine . By inhibiting this enzyme, this compound disrupts the normal growth and development of plants .
Mode of Action
This compound is a post-emergence herbicide . It interacts with its target, ALS, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and plant growth . The mode of action of this compound is similar to that of sulfonylureas and imidazolidinone herbicides, which are also ALS inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the branched-chain amino acid synthesis pathway . By inhibiting ALS, this compound prevents the production of key amino acids, disrupting protein synthesis and ultimately leading to the death of the plant .
Pharmacokinetics
In a study with rats, this compound was metabolized into five metabolites via hydroxylation .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth . By disrupting amino acid synthesis, this compound prevents normal plant development, leading to the death of the plant . It is used to control various types of grasses and weeds in rice and other crops .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, its photodegradation has been studied in various aqueous solutions under sunlight . The half-lives of this compound were found to be 26.9 and 9.2 days for deaerated and non-deaerated distilled water, respectively . This suggests that the compound’s stability and efficacy can be affected by exposure to light and the presence of oxygen .
Biochemical Analysis
Biochemical Properties
Pyribenzoxim plays a significant role in biochemical reactions. It is a non-competitive inhibitor of Acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . The inhibition data for rice and barnyard grass suggest that the basis for selectivity does not lie at the biochemical site of action .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on ALS. This inhibition can disrupt the normal metabolic processes within the cell, leading to changes in cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the ALS enzyme. By inhibiting this enzyme, this compound can alter gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, photolysis of this compound was assessed in various aqueous solutions under sunlight. In direct photolysis, half-lives of this compound were 26.9 and 9.2 days for deaerated and non-deaerated distilled water, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids, where it inhibits the ALS enzyme .
Subcellular Localization
Given its role as an ALS inhibitor, it is likely localized to areas of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyribenzoxim can be synthesized using bispyribac sodium salt as a raw material. The process involves adding bispyribac sodium salt, an organic solvent, an alkaline catalyst, a dehydrating agent, and diphenyl ketone oxime into a reaction bulb. The mixture is allowed to react for 6-36 hours at room temperature. The reaction is monitored using thin-layer chromatography. After the reaction, the mixture is filtered, and the organic solvent is removed under reduced pressure. The product is then recrystallized using methylbenzene to obtain this compound as a white solid .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to be safe and environmentally friendly, with a high yield of over 90.4%. The process involves efficient acylation catalysts and condensing agents to ensure a green and clean production technique .
Chemical Reactions Analysis
Types of Reactions: Pyribenzoxim undergoes various chemical reactions, including photodegradation, oxidation, and hydrolysis.
Common Reagents and Conditions:
Photodegradation: this compound is subjected to photolysis in aqueous solutions under sunlight. The half-lives of this compound in direct photolysis are 26.9 and 9.2 days for deaerated and non-deaerated distilled water, respectively.
Major Products Formed: The major products formed from the photodegradation of this compound include bispyribac, benzophenone oxime, 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, benzophenone, and 2-hydroxy-6-(4-hydroxy-6-methoxy-pyrimidin-2-yloxy)benzoic acid .
Scientific Research Applications
Pyribenzoxim has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying photodegradation and oxidation reactions in aqueous solutions.
Industry: this compound is widely used in agriculture to control weeds in rice and other crops.
Comparison with Similar Compounds
Bispyribac: Another acetolactate synthase inhibitor with a similar mode of action.
Sulfonylureas: A class of herbicides that also inhibit acetolactate synthase but have different chemical structures.
Imidazolinones: Herbicides that inhibit the same enzyme but are structurally distinct from pyribenzoxim.
Uniqueness: this compound is unique due to its oxime ester structure and its high selectivity for barnyard grass and other weeds. Its ability to function effectively at low application rates and its relatively low toxicity to non-target organisms make it a valuable herbicide in modern agriculture .
Properties
IUPAC Name |
(benzhydrylideneamino) 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O8/c1-39-24-18-25(40-2)34-31(33-24)43-22-16-11-17-23(44-32-35-26(41-3)19-27(36-32)42-4)28(22)30(38)45-37-29(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXMBIVWNJDDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057996 | |
Record name | Pyribenzoxim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168088-61-7 | |
Record name | Pyribenzoxim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168088-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyribenzoxim [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168088617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyribenzoxim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, diphenyl-, O-[2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl]oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIBENZOXIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBD478968P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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